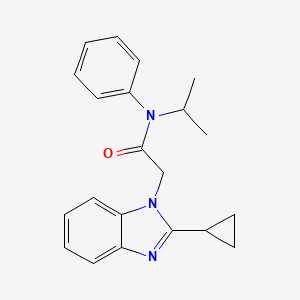

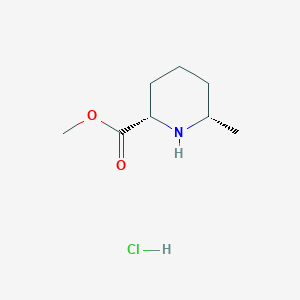

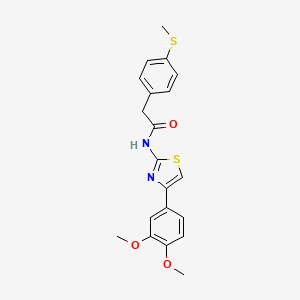

2-(2-cyclopropylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-cyclopropylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide (CP-31398) is a small molecule that has been extensively studied for its potential in cancer treatment. It was first identified as a p53 stabilizing agent, which is a protein that plays a crucial role in preventing the formation of cancer cells. CP-31398 has been shown to have promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.

科学的研究の応用

Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase involved in essential cellular processes such as cell proliferation, growth, migration, and cytokine production. Due to its high expression in human cells and its role in metabolism regulation, embryogenesis, and glucose homeostasis, inhibiting PI3Kδ is a promising strategy for treating inflammatory and autoimmune diseases like systemic lupus erythematosus (SLE) and multiple sclerosis .

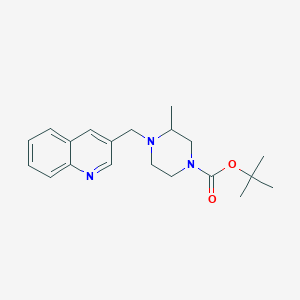

The synthesized benzimidazole derivative, CPL302415 , exhibits potent activity against PI3Kδ (with an IC50 value of 18 nM) and good selectivity relative to other PI3K isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939). Its promising physicochemical properties make it a potential candidate for clinical trials in SLE treatment .

Structural Biology and Enzyme Mechanisms

Studying the interaction of CPL302415 with PI3Kδ at the molecular level can enhance our understanding of enzyme mechanisms and guide drug design.

作用機序

Target of Action

The primary target of the compound 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is the lipid kinase known as Phosphoinositide 3-kinase delta (PI3Kδ) . This enzyme is part of the PI3K family, which plays a crucial role in vital cellular processes such as cell proliferation, growth, migration, and cytokines production .

Mode of Action

The compound 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide acts as a potent, active, and selective inhibitor of PI3Kδ . It is believed that the presence of the 2-(4-piperidyl)-2-propanol hydroxylic group in the compound forms a bond with the amine group of Ser-831 within the selectivity pocket of the enzyme, thereby increasing the inhibition of PI3Kδ .

Biochemical Pathways

The inhibition of PI3Kδ by 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide affects various biochemical pathways. PI3Kδ is involved in metabolism regulation, normal embryogenesis, and maintaining glucose homeostasis . Therefore, its inhibition can impact these processes.

Pharmacokinetics

The compound has shown promising physicochemical properties , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is the inhibition of PI3Kδ, which leads to the disruption of the cellular processes that this enzyme is involved in . This makes the compound a potential therapeutic strategy for the treatment of inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) or multiple sclerosis .

Action Environment

The action environment of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is primarily within human cells, where PI3Kδ is highly expressed

特性

IUPAC Name |

2-(2-cyclopropylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-15(2)24(17-8-4-3-5-9-17)20(25)14-23-19-11-7-6-10-18(19)22-21(23)16-12-13-16/h3-11,15-16H,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSDVCURGKUFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-cyclopropylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2624034.png)

![2'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B2624039.png)

![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile](/img/structure/B2624040.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2624041.png)